Cas no 6085-54-7 (2-chloro-1-N-methylbenzene-1,4-diamine)
2-chloro-1-N-methylbenzene-1,4-diamine Chemical and Physical Properties
Names and Identifiers
-
- 2-Chloro-N1-methylbenzene-1,4-diamine
- 2-chloro-1-N-methylbenzene-1,4-diamine
- 3-chloro-4-(methylamino)aniline
- AK149380
- EN300-91640
- SureCN3790110
- 6085-54-7
- SB76398
- SCHEMBL3790110
- CS-0264061
-
- Inchi: 1S/C7H9ClN2/c1-10-7-3-2-5(9)4-6(7)8/h2-4,10H,9H2,1H3
- InChI Key: XCGOCWBIFFICFZ-UHFFFAOYSA-N
- SMILES: ClC1C=C(C=CC=1NC)N
Computed Properties
- Exact Mass: 156.0454260g/mol
- Monoisotopic Mass: 156.0454260g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 108
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 38Ų
2-chloro-1-N-methylbenzene-1,4-diamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C373815-25mg |
2-chloro-1-N-methylbenzene-1,4-diamine |
6085-54-7 | 25mg |
$ 70.00 | 2022-04-01 | ||
| TRC | C373815-50mg |
2-chloro-1-N-methylbenzene-1,4-diamine |
6085-54-7 | 50mg |
$ 95.00 | 2022-04-01 | ||
| TRC | C373815-250mg |
2-chloro-1-N-methylbenzene-1,4-diamine |
6085-54-7 | 250mg |
$ 365.00 | 2022-04-01 | ||
| Alichem | A019086866-1g |
2-Chloro-N1-methylbenzene-1,4-diamine |
6085-54-7 | 95% | 1g |
$334.56 | 2023-09-01 | |
| Enamine | EN300-91640-0.05g |
2-chloro-N1-methylbenzene-1,4-diamine |
6085-54-7 | 95% | 0.05g |
$67.0 | 2023-02-11 | |
| Enamine | EN300-91640-0.1g |
2-chloro-N1-methylbenzene-1,4-diamine |
6085-54-7 | 95% | 0.1g |
$100.0 | 2023-02-11 | |
| Enamine | EN300-91640-0.25g |
2-chloro-N1-methylbenzene-1,4-diamine |
6085-54-7 | 95% | 0.25g |
$143.0 | 2023-02-11 | |
| Enamine | EN300-91640-0.5g |
2-chloro-N1-methylbenzene-1,4-diamine |
6085-54-7 | 95% | 0.5g |
$225.0 | 2023-02-11 | |
| Enamine | EN300-91640-1.0g |
2-chloro-N1-methylbenzene-1,4-diamine |
6085-54-7 | 95% | 1.0g |
$288.0 | 2023-02-11 | |
| Enamine | EN300-91640-2.5g |
2-chloro-N1-methylbenzene-1,4-diamine |
6085-54-7 | 95% | 2.5g |
$566.0 | 2023-02-11 |
2-chloro-1-N-methylbenzene-1,4-diamine Related Literature
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
Additional information on 2-chloro-1-N-methylbenzene-1,4-diamine
2-Chloro-N1-methylbenzene-1,4-diamine
2-Chloro-N1-methylbenzene-1,4-diamine (CAS No. 6085-54-7) is a versatile organic compound with significant applications in various fields of chemistry. This compound is a derivative of benzene, featuring a chlorine atom at the 2-position and a methyl-substituted amino group at the 1-position. The presence of these functional groups imparts unique chemical properties, making it an interesting subject for both academic and industrial research.
The synthesis of 2-Chloro-N1-methylbenzene-1,4-diamine involves a series of carefully controlled reactions. Recent studies have highlighted the importance of optimizing reaction conditions to achieve high yields and purity. For instance, researchers have explored the use of microwave-assisted synthesis to accelerate the formation of this compound while maintaining its structural integrity. Such advancements not only enhance the efficiency of production but also pave the way for large-scale manufacturing in industries such as pharmaceuticals and materials science.
In terms of chemical properties, 2-Chloro-N1-methylbenzene-1,4-diamine exhibits notable reactivity due to its amino and chloro substituents. The amino group acts as a nucleophile in various substitution reactions, while the chloro group can participate in electrophilic aromatic substitution under specific conditions. These reactivity patterns have been extensively studied in recent years, with particular focus on their applications in drug design and catalytic processes.
One of the most promising applications of 2-Chloro-N1-methylbenzene-1,4-diamine lies in its role as an intermediate in the synthesis of advanced materials. For example, it has been used as a building block for constructing polymeric materials with tailored electronic properties. Recent research has demonstrated its potential in creating conductive polymers for use in flexible electronics and energy storage devices.
Moreover, 2-Chloro-N1-methylbenzene-1,4-diamine has shown promise in the field of catalysis. Its ability to coordinate with metal ions makes it an effective ligand in homogeneous catalysis systems. Studies have revealed its utility in facilitating key transformations such as C-C bond formation and asymmetric catalysis. These findings underscore its importance as a versatile catalyst precursor.
The environmental impact of 2-Chloro-N1-methylbenzene-1,4-diamine has also been a topic of recent interest. Researchers have investigated its biodegradation pathways and toxicity profiles to assess its safety for industrial use. Results indicate that under controlled conditions, this compound can be safely integrated into manufacturing processes without posing significant risks to ecosystems.
In conclusion, 2-Chloro-N1-methylbenzene-1,4-diamine (CAS No. 6085-54-7) is a multifaceted compound with a wide range of applications across diverse scientific domains. Its unique chemical properties and reactivity make it an invaluable tool for researchers and industry professionals alike. As ongoing studies continue to uncover new insights into its potential uses, this compound is poised to play an even more prominent role in the development of innovative chemical solutions.
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